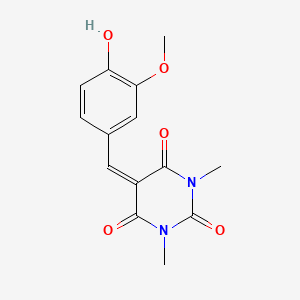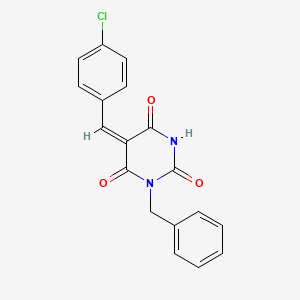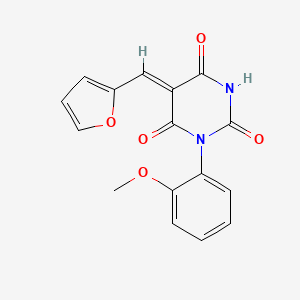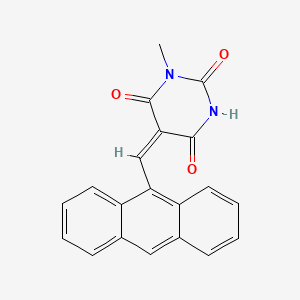
5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AMP, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is known to interact with DNA, causing changes in its structure and function. This interaction may lead to the inhibition of DNA replication and transcription, which could have potential applications in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has antioxidant properties, which could have potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its stability, which allows for long-term storage and use. However, one limitation is that 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a relatively new compound, and its properties and potential applications are still being explored.
Direcciones Futuras
There are many potential future directions for research on 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of new electronic devices using 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a material. Additionally, further research could be done on the potential applications of 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer treatment, as well as its antioxidant and anti-inflammatory properties. Further studies could also be done to explore the full range of biochemical and physiological effects of 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
In conclusion, 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising synthetic compound that has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable material for use in electronic devices, as well as a potential treatment for various diseases. Further research is needed to fully explore the potential applications of 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on the body.
Aplicaciones Científicas De Investigación
5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of organic electronics, where 5-(9-anthrylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have high charge mobility and excellent stability, making it a promising material for use in electronic devices.
Propiedades
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-22-19(24)17(18(23)21-20(22)25)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,21,23,25)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDMKTJUZFKLQH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



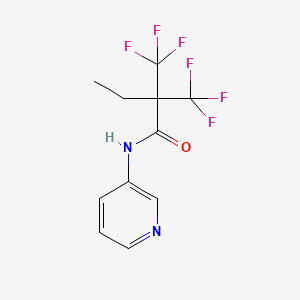

![N~1~-[2-(dimethylamino)-4-quinolinyl]-N~2~,N~2~-dimethylglycinamide diethanedioate](/img/structure/B3832384.png)
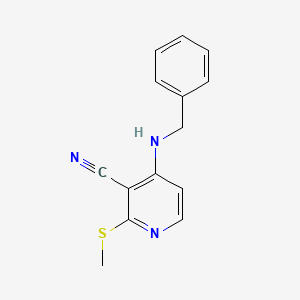
![6-methoxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3832397.png)
![5-{[(2-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832406.png)
![1-allyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832414.png)

